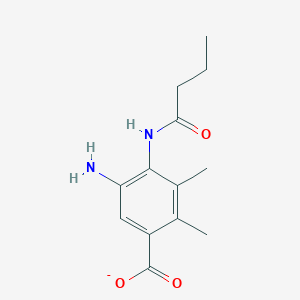
5-Amino-2,3-dimethyl-4-(1-oxobutylamino)benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Amino-2,3-dimethyl-4-(1-oxobutylamino)benzoate is an organic compound with the molecular formula C13H18N2O3. It is a derivative of benzoic acid and is known for its applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its white to off-white solid appearance and its solubility in organic solvents like dimethyl sulfoxide and methanol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-2,3-dimethyl-4-(1-oxobutylamino)benzoate typically involves the reaction of 4-butyrylamino-5-amino-2,3-dimethylbenzoic acid with methylation agents under controlled conditions. The reaction is carried out in the presence of a suitable solvent and a catalyst to facilitate the methylation process .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes steps such as purification, crystallization, and drying to obtain the final product in its desired form .
Chemical Reactions Analysis
Types of Reactions
5-Amino-2,3-dimethyl-4-(1-oxobutylamino)benzoate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized derivatives.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced forms of the compound.
Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcomes .
Major Products Formed
Scientific Research Applications
5-Amino-2,3-dimethyl-4-(1-oxobutylamino)benzoate has a wide range of scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: It is used in the study of biological processes and as a tool for investigating cellular mechanisms.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 5-Amino-2,3-dimethyl-4-(1-oxobutylamino)benzoate involves its interaction with specific molecular targets and pathways within cells. The compound exerts its effects by binding to target proteins and modulating their activity, leading to changes in cellular processes. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
- Methyl 4-(butyrylamino)-5-methyl-3-aminobenzoate
- 3-Amino-4-butyrylamino-5-methylbenzoic acid methyl ester
- Telmisartan Impurity 18
Uniqueness
5-Amino-2,3-dimethyl-4-(1-oxobutylamino)benzoate is unique due to its specific structural features and functional groups, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and its wide range of applications make it a valuable compound in scientific research and industrial processes .
Properties
Molecular Formula |
C13H17N2O3- |
|---|---|
Molecular Weight |
249.29 g/mol |
IUPAC Name |
5-amino-4-(butanoylamino)-2,3-dimethylbenzoate |
InChI |
InChI=1S/C13H18N2O3/c1-4-5-11(16)15-12-8(3)7(2)9(13(17)18)6-10(12)14/h6H,4-5,14H2,1-3H3,(H,15,16)(H,17,18)/p-1 |
InChI Key |
HQSCLAFNKRKBPX-UHFFFAOYSA-M |
Canonical SMILES |
CCCC(=O)NC1=C(C=C(C(=C1C)C)C(=O)[O-])N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


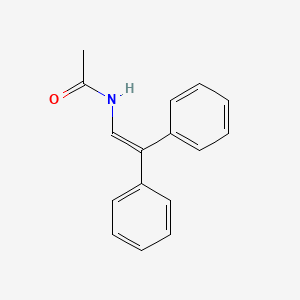
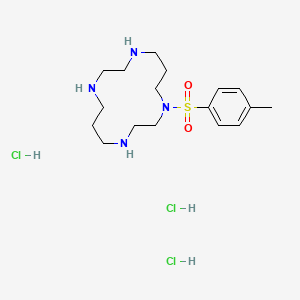
![[S(R)]-N-((R)-(2-(Dicyclohexylphosphino)phenyl)(2,4,6-triisopropylphenyl)methyl)-N,2-dimethyl-2-propanesulfinamide](/img/structure/B14761508.png)



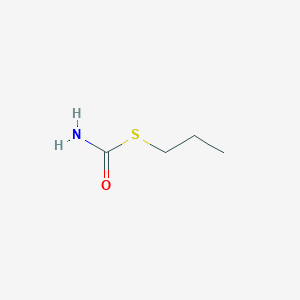
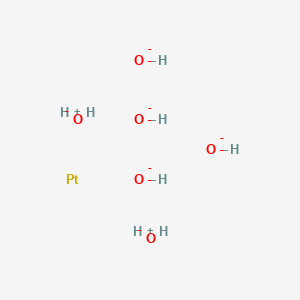



![Pyrazino[2,3-d]pyridazine](/img/structure/B14761559.png)


